molecular formula C22H43N5O12 B13383612 Isepamicine

Isepamicine

Cat. No.: B13383612
M. Wt: 569.6 g/mol
InChI Key: UDIIBEDMEYAVNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

The preparation of Isepamicine involves several synthetic routes and reaction conditions. One method starts with gentamicin B as the starting raw material. The process involves protecting the intermediate with trimethyl silicone ethoxy carbonyl chloride, followed by a reaction with N,N-dicyclohexylamine and coupling with N-phthalic anhydride-(S)-isoserine. The product is then subjected to column chromatography isolation, de-protected, and acidified by vitriol to obtain a crude product. The crude product is re-crystallized with anhydrous alcohol to obtain this compound sulfate . This method is advantageous due to its low synthesizing cost, short synthesizing period, and high product purity and yield, making it suitable for industrial production .

Chemical Reactions Analysis

Isepamicine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include N,N-dicyclohexylamine, trimethyl silicone ethoxy carbonyl chloride, and vitriol. The major products formed from these reactions include intermediates that are further processed to obtain the final compound .

Scientific Research Applications

Isepamicine has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying aminoglycoside antibiotics. In biology, it is used to study the mechanisms of bacterial resistance and the development of new antibiotics. In medicine, this compound is used to treat various bacterial infections, particularly those caused by Gram-negative bacteria. It is also used in the pharmaceutical industry for the development of new antibacterial agents .

Mechanism of Action

Isepamicine exerts its effects by binding to the bacterial ribosome, interfering with protein synthesis. This leads to the production of faulty proteins and ultimately the death of the bacterial cell. The compound is particularly effective against strains producing type I 6′-acetyltransferase, which confers resistance to other aminoglycosides . This compound is not metabolized and is eliminated solely via the renal route .

Properties

IUPAC Name

3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H43N5O12/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIIBEDMEYAVNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H43N5O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40860726
Record name 3-Amino-N-(5-amino-4-[(6-amino-6-deoxyhexopyranosyl)oxy]-2-{[3-deoxy-4-C-methyl-3-(methylamino)pentopyranosyl]oxy}-3-hydroxycyclohexyl)-2-hydroxypropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40860726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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